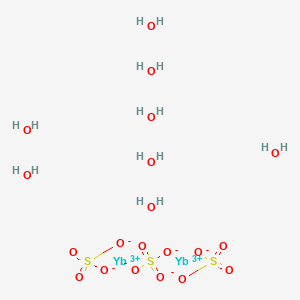
N-Ethyl-2,2,2-trifluoroacetamide
Vue d'ensemble
Description
N-Ethyl-2,2,2-trifluoroacetamide is a chemical compound that is related to the broader class of trifluoroacetamides. These compounds are characterized by the presence of a trifluoroacetyl group attached to an amide nitrogen. The trifluoroacetamide moiety is a significant functional group in medicinal chemistry due to its lipophilicity and electronic properties, which can enhance the biological activity of pharmaceuticals.
Synthesis Analysis
The synthesis of trifluoroacetamide derivatives can be achieved through various methods. For instance, the reaction of ethyl 3-(o-trifluoroacetamidoaryl)-1-propargylic carbonates with primary or secondary amines in the presence of a palladium catalyst and carbon monoxide provides access to free-NH indole 2-acetamides, which are structurally related to N-Ethyl-2,2,2-trifluoroacetamide . Additionally, a method for synthesizing N-(Indolyl)trifluoroacetamides involves the reaction of aminoindoles with the ethyl ester of trifluoroacetic acid, demonstrating the versatility of trifluoroacetamide synthesis .
Molecular Structure Analysis
The molecular structure of trifluoroacetamide derivatives is characterized by the presence of a trifluoromethyl group attached to the carbonyl carbon of the amide. This group significantly influences the electronic properties of the molecule. For example, in the case of N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide, the silicon atom is pentacoordinate, and the internal coordination of the O → Si bond is retained in certain adducts . This structural feature may be indicative of the behavior of similar trifluoroacetamide compounds.
Chemical Reactions Analysis
Trifluoroacetamide derivatives participate in various chemical reactions. The dynamic stereochemistry of such compounds can be explored using NMR spectroscopy, revealing information about permutational isomerization and the mechanisms of reaction. For example, the activation barriers for permutational isomerization of certain trifluorides are in the range of 9.5–10 kcal mol⁻¹, suggesting a non-dissociative mechanism involving a turnstile rotation .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoroacetamides are influenced by the trifluoromethyl group. This group imparts a high degree of electronegativity to the molecule, which can affect its reactivity and interaction with biological targets. The presence of the trifluoromethyl group also increases the lipophilicity of the compound, potentially enhancing its ability to penetrate biological membranes .
Relevant Case Studies
Trifluoroacetamide derivatives have been evaluated for their antimicrobial activity. For instance, N-(Indolyl)trifluoroacetamides have been screened against various standard strains of bacteria, demonstrating antimicrobial activity comparable to dioksidin, a widely used antimicrobial drug . This highlights the potential of trifluoroacetamide derivatives in the development of new antimicrobial agents.
Applications De Recherche Scientifique
Chemical Analysis and Diagnosis : N-Ethyl-2,2,2-trifluoroacetamide is used in the analysis of biological samples. For instance, in a study on the detection of chronic alcohol consumption, this compound was used as part of a method to detect and quantify ethyl-glucuronide in hair samples (Jurado et al., 2004).
Catalysis and Organic Synthesis : It plays a role in organic synthesis, particularly in the N-formylation of amines. A research paper describes its use in copper-catalyzed N-formylation, demonstrating its versatility in synthesizing a range of primary, secondary, and cyclic arylamines (Li et al., 2018).
Antimicrobial Applications : N-Ethyl-2,2,2-trifluoroacetamide is used in the synthesis of compounds with potential antimicrobial activity. For instance, a study on the synthesis of N-(Indolyl)trifluoroacetamides shows its efficacy against various standard strains of bacteria (Stepanenko et al., 2019).
Material Science : This compound is involved in the study of reactions with alkenes and dienes, contributing to the development of new materials and chemical processes (Shainyan et al., 2015).
Pharmaceutical Research : It's also used in pharmaceutical research, such as in the synthesis of cyclic imides, which are important in various drug development processes (Flaih et al., 1999).
Safety And Hazards
N-Ethyl-2,2,2-trifluoroacetamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment is recommended when handling this compound .
Propriétés
IUPAC Name |
N-ethyl-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO/c1-2-8-3(9)4(5,6)7/h2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEZGQGDAZLHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301734 | |
| Record name | N-Ethyl-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-2,2,2-trifluoroacetamide | |
CAS RN |
1682-66-2 | |
| Record name | N-Ethyl-2,2,2-trifluoroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1682-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-ethyl-2,2,2-trifluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B154806.png)










![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)